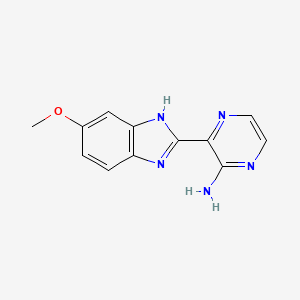
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid, also known as BPAP, is a synthetic compound that has gained attention in the scientific community for its potential use in the treatment of neurological disorders. BPAP is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for the development of new drugs.
作用機序
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid works by activating the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release. By activating TAAR1, 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid increases the release of dopamine and norepinephrine, which are neurotransmitters that are crucial for the regulation of mood, attention, and movement.
Biochemical and Physiological Effects:
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including increased dopamine and norepinephrine release, improved motor function, and enhanced cognitive performance. 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has several advantages for use in lab experiments, including its unique mechanism of action, its ability to cross the blood-brain barrier, and its potential for use in the treatment of neurological disorders. However, there are also limitations to the use of 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid in lab experiments, including the complexity of its synthesis, the need for specialized equipment, and the potential for side effects.
将来の方向性
There are several future directions for research on 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid, including the development of new drugs based on its chemical structure, the exploration of its potential for the treatment of other neurological disorders, and the investigation of its long-term effects on the brain. Further research is needed to fully understand the potential of 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid as a treatment for neurological disorders and to develop safe and effective drugs based on its chemical structure.
Conclusion:
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid is a promising compound that has the potential to revolutionize the treatment of neurological disorders. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for scientific research, and its future applications in drug development are exciting to consider. While there are still many questions to be answered about 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid and its potential uses, the scientific community is eager to continue exploring its potential.
合成法
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of benzofuran with piperidine and subsequent carboxylation. The synthesis of 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid has a unique mechanism of action that makes it a potential treatment for a range of neurological disorders, including Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-(1-benzofuran-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(18)12-5-3-7-16(9-12)10-13-8-11-4-1-2-6-14(11)19-13/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKIECPGABANIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-ylmethyl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)




![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)

![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)
![4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)
![4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588966.png)
![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)